2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS: 59128-13-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an acetic acid side chain at position 2. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol . The compound exhibits moderate lipophilicity (XLogP3: 1.9) and serves as a key intermediate in pharmaceutical synthesis, particularly for conjugating bioactive molecules (e.g., platinum-based anticancer agents) .
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMECVRSCZAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315678 | |
| Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-13-1 | |
| Record name | 59128-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the cyclization of 2-aminopyridine with appropriate reagents to form the imidazo[1,2-a]pyridine core, followed by chlorination and subsequent acetic acid substitution . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for the cyclization step .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Halogen Substitution
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 182181-19-7): Molecular Formula: C₈H₅ClN₂O₂; MW: 196.59 g/mol . Replaces the acetic acid side chain with a carboxylic acid group directly attached to the core. Applications: Used as a synthetic building block for kinase inhibitors and other heterocyclic derivatives .
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid (CAS: 1221792-70-6):
Alkyl and Aryl Substituents
7-Methylimidazo[1,2-a]pyridine-2-acetic acid :
2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid (Zolpidem impurity):
Functional Group Modifications
Ester Derivatives
- Ethyl 6-chloroimidazo[1,2-a]pyridin-2-yl acetate (CAS: Not specified): The ethyl ester form of the target compound, with improved solubility in organic solvents. Hydrolysis of the ester yields the active acetic acid form, a common prodrug strategy .
Carboxamide Derivatives
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS: Not specified): Molecular Formula: C₁₅H₁₁Cl₂N₃O; MW: 320.17 g/mol .
Comparative Data Table
Biological Activity
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a chloroimidazo[1,2-a]pyridine moiety connected to an acetic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- Structure : The presence of the chlorine atom in the imidazo[1,2-a]pyridine structure enhances its reactivity and biological activity.
While the precise biological targets of this compound are not fully elucidated, preliminary studies suggest that it may interact with DNA through intercalation or groove binding mechanisms. This interaction is believed to contribute to its antiprotozoal effects, as well as potential antimicrobial activities.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and protozoal infections. A comparative analysis of structurally similar compounds demonstrates varying degrees of activity:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Chloroimidazo[1,2-a]pyridin-2-acetic acid | C9H7ClN2O2 | Similar structure; lacks hydrochloride salt | Antimicrobial properties |
| Imidazo[1,2-a]pyridine-2-acetic acid | C9H8N2O2 | No chlorine substitution; more basic | Potential anti-inflammatory effects |
| Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | C10H9ClN2O3 | Ester derivative; higher lipophilicity | Antiprotozoal activity |
Anti-inflammatory Effects
The compound's structural similarity to other biologically active compounds suggests it may also possess anti-inflammatory properties. Further research is needed to confirm these effects and elucidate the underlying mechanisms.
Antiprotozoal Activity
Studies have demonstrated that this compound exhibits notable antiprotozoal activity. For instance, it has been shown to be effective against Cryptosporidium species in vitro and in vivo models. The compound's mechanism likely involves disruption of protozoal DNA synthesis or function.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of imidazo[1,2-a]pyridine and evaluating their biological activities. One notable study synthesized a series of peptidomimetics containing this moiety and screened them for antibacterial activity. The results indicated modest antibacterial effects but highlighted the potential for further optimization to enhance efficacy.
Moreover, a study exploring structure-activity relationships (SAR) for related compounds revealed that modifications in the imidazo[1,2-a]pyridine structure could significantly impact biological potency. For example, alterations in substituents at specific positions on the ring system were found to affect both lipophilicity and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
